molecular formula C9H8Cl3NO4S B10968770 Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate

Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate

Cat. No.: B10968770
M. Wt: 332.6 g/mol
InChI Key: VQDWNTNXLLXUBA-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate typically involves the reaction of 2,4,5-trichlorophenylsulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these chlorine atoms can enhance the compound’s ability to interact with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8Cl3NO4S

Molecular Weight

332.6 g/mol

IUPAC Name

methyl 2-[(2,4,5-trichlorophenyl)sulfonylamino]acetate

InChI

InChI=1S/C9H8Cl3NO4S/c1-17-9(14)4-13-18(15,16)8-3-6(11)5(10)2-7(8)12/h2-3,13H,4H2,1H3

InChI Key

VQDWNTNXLLXUBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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